REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH2:10]=[C:11]1[O:15][C:13](=[O:14])[CH2:12]1>O1CCCC1>[C:1]([N:4]1[CH2:9][CH2:8][N:7]([C:13](=[O:14])[CH2:12][C:11](=[O:15])[CH3:10])[CH2:6][CH2:5]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCNCC1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After 1 h stirring at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCN(CC1)C(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.13 mol | |
AMOUNT: MASS | 27.2 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |